molecular formula C8H9N5O2S B14731173 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- CAS No. 4922-94-5

1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)-

Cat. No.: B14731173
CAS No.: 4922-94-5
M. Wt: 239.26 g/mol
InChI Key: ATCMEODUEFPKIV-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- typically involves the reaction of 1H-1,2,4-triazole-3-sulfonamide with p-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced techniques such as flow synthesis and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole-3-sulfonamide, 5-(p-aminophenyl)- stands out due to its unique combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

4922-94-5

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

3-(4-aminophenyl)-1H-1,2,4-triazole-5-sulfonamide

InChI

InChI=1S/C8H9N5O2S/c9-6-3-1-5(2-4-6)7-11-8(13-12-7)16(10,14)15/h1-4H,9H2,(H2,10,14,15)(H,11,12,13)

InChI Key

ATCMEODUEFPKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)S(=O)(=O)N)N

Origin of Product

United States

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